

Technical Whitepaper: *tert*-Butyl 3-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name: *tert*-Butyl 3-hydroxy-4-nitrobenzoate
CAS No.: 123330-86-9
Cat. No.: B053186

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Molecular Weight & Synthetic Utility in Drug Discovery Executive Summary

***tert*-Butyl 3-hydroxy-4-nitrobenzoate** (CAS: 123330-86-9) is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an acid-labile *tert*-butyl ester, a base-stable phenol, and a reducible nitro group.

This triad of functionalities makes it an ideal building block for Fragment-Based Drug Design (FBDD), particularly in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-inflammatory agents where stepwise functionalization of the benzene ring is required.

Physicochemical Profile

The molecular weight is the defining metric for stoichiometry and analytical validation.

Molecular Weight Calculation

Element	Count	Atomic Mass (Da)	Subtotal (Da)
Carbon (C)	11	12.011	132.121
Hydrogen (H)	13	1.008	13.104
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	5	15.999	79.995
Total MW	239.227 g/mol		

Key Properties Table

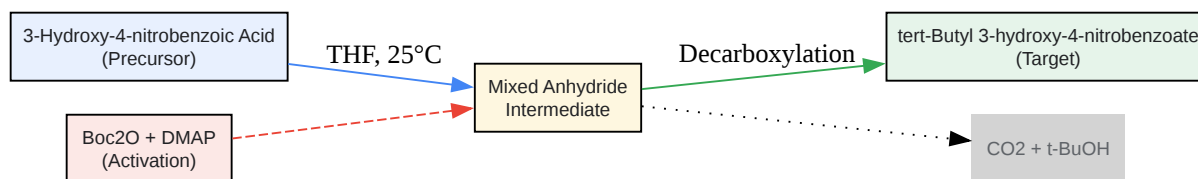
Property	Value	Context
Molecular Formula	C ₁₁ H ₁₃ NO ₅	
Exact Mass	239.0794	For HRMS calibration
Appearance	Yellow Crystalline Solid	Typical of nitro-aromatics
Solubility	DCM, EtOAc, DMSO	Insoluble in water
pKa (Phenol)	~6.5 - 7.0	Acidity increased by ortho-nitro group
LogP	~2.9	Lipophilic, membrane permeable

Synthesis & Methodology

Direct esterification of 3-hydroxy-4-nitrobenzoic acid with tert-butanol is kinetically difficult due to the steric bulk of the tert-butyl group. Acid-catalyzed Fisher esterification is often inefficient and can lead to decarboxylation or side reactions.

Recommended Protocol: Magnesium Perchlorate / Boc₂O Mediated Esterification This method is chosen for its mild conditions, high yield, and selectivity for the carboxylic acid over the phenol.

Reaction Logic (Graphviz)



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Figure 1: Selective esterification pathway using Di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Protocol

Materials:

- 3-Hydroxy-4-nitrobenzoic acid (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)
- 4-Dimethylaminopyridine (DMAP) (0.3 eq)
- Solvent: Anhydrous tert-Butanol (t-BuOH) or THF.

Procedure:

- **Dissolution:** In a flame-dried round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (10 mmol, 1.83 g) in anhydrous THF (50 mL).
- **Activation:** Add DMAP (3 mmol, 0.37 g) to the stirring solution. The mixture may darken slightly.
- **Addition:** Dropwise add a solution of Boc₂O (20 mmol, 4.36 g) in THF (10 mL) over 15 minutes.
 - Note: Gas evolution (CO₂) will be observed. Ensure proper venting.
- **Reaction:** Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a less polar product spot (R_f ~0.6).

- Quench: Dilute with Ethyl Acetate (100 mL) and wash with 1M HCl (2 x 50 mL) to remove DMAP and unreacted acid.
- Purification: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: 85–92% as a yellow solid.

Applications in Drug Discovery

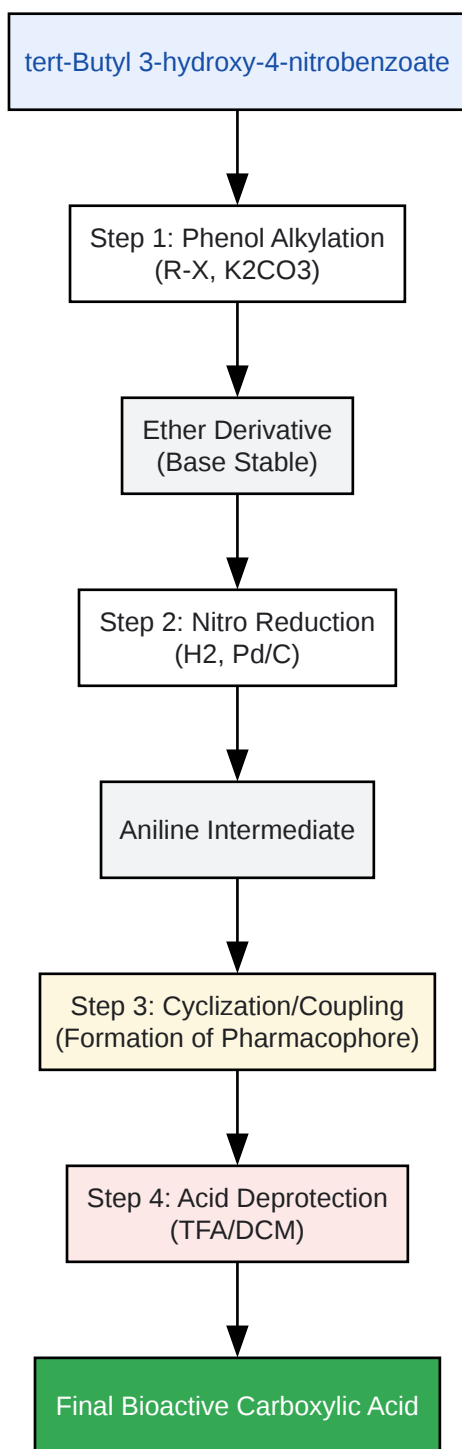
The utility of **tert-Butyl 3-hydroxy-4-nitrobenzoate** stems from its role as a "trifunctional switch."

Orthogonal Protection Strategy

In complex synthesis, you often need to manipulate one part of a molecule while leaving others untouched.

- The Ester (COO-tBu): Stable to basic hydrolysis (e.g., LiOH, NaOH) but cleaved rapidly by acid (TFA, HCl).
- The Phenol (OH): Can be alkylated (Williamson ether synthesis) to introduce solubilizing tails or targeting motifs.
- The Nitro (NO₂): Can be reduced to an aniline (-NH₂) using H₂/Pd-C or Fe/AcOH, enabling amide coupling or heterocycle formation (e.g., benzimidazoles).

Workflow: Kinase Inhibitor Scaffold Construction



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Figure 2: Strategic utilization of the scaffold in synthesizing bioactive carboxylic acids.

Analytical Characterization

To validate the synthesis of **tert-Butyl 3-hydroxy-4-nitrobenzoate**, compare experimental data against these predicted standards.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

Shift (δ ppm)	Multiplicity	Integration	Assignment
10.50	Singlet (Broad)	1H	Phenolic -OH (Deshielded by H-bond to NO ₂)
8.05	Doublet (J=8.5 Hz)	1H	Ar-H (Ortho to NO ₂)
7.65	Singlet (d)	1H	Ar-H (Ortho to OH/Ester)
7.45	Doublet (J=8.5 Hz)	1H	Ar-H (Meta to NO ₂)
1.58	Singlet	9H	tert-Butyl Methyls (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

- 3300–3400 cm⁻¹: O-H stretch (Broad).
- 1715 cm⁻¹: C=O stretch (Ester).
- 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat liquid; purification by crystallization or chromatography is safer.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

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- Organic Syntheses.General Procedures for Esterification of Acid-Sensitive Substrates. (Methodology adapted for Boc₂O protocol).

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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